molecular formula C9H9N3O3 B1417704 Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 869067-01-6

Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No. B1417704
CAS RN: 869067-01-6
M. Wt: 207.19 g/mol
InChI Key: YAGFPWGVDOXLLW-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a chemical compound with the molecular formula C9H9N3O3 . It has a molecular weight of 207.19 . The compound is typically stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, which include Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, has been explored in various studies . The synthetic methods are classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines .


Molecular Structure Analysis

The InChI code for Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is 1S/C9H9N3O3/c1-2-15-9(14)6-3-7-8(13)10-5-11-12(7)4-6/h3-5H,2H2,1H3,(H,10,11,13) .


Physical And Chemical Properties Analysis

Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a solid at room temperature . It has a boiling point of 389.4±34.0C at 760 mmHg . The compound has a flash point of 189.3 .

Scientific Research Applications

Triazine Scaffold and Biological Significance

Triazines, including the structural category of Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, hold significant importance in medicinal chemistry due to their vast range of biological activities. These compounds, by virtue of their structural diversity, have been explored for a spectrum of pharmacological activities. Research suggests that triazine derivatives exhibit antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties, among others. The triazine nucleus is considered a core moiety for the development of future drugs, underscoring its relevance in drug discovery and therapeutic applications (Verma, Sinha, & Bansal, 2019).

Eco-Friendly Synthesis of 1,2,4-Triazine Derivatives

The synthesis of 1,2,4-triazine derivatives, related to the compound , has been reviewed for its eco-friendliness, emphasizing the significance of sustainable practices in chemical synthesis. This area of study highlights the growing interest in 1,2,4-triazines due to their prevalence in literature and the variety of their chemical and biological properties. Sustainable synthesis approaches for these compounds align with the broader goals of green chemistry and environmental stewardship in scientific research (Rani & Kumari, 2020).

Therapeutic Potential and Recent Patents

The therapeutic potential of triazine derivatives, including Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, has been extensively reviewed, with a focus on their incorporation into drug development. The review discusses the structural variations among triazine derivatives and their antimicrobial, anticancer, and other bioactivities. This underscores the versatility and potential of triazine-based compounds in addressing a range of health conditions, further validating the importance of triazine scaffolds in medicinal chemistry and pharmaceutical research (Dubey, Pathak, Chauhan, & Ali, 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation and serious eye irritation . The hazard statements associated with the compound are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The recommended precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Future Directions

While there is limited information on the future directions of Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate specifically, the broader class of pyrrolo[2,1-f][1,2,4]triazine derivatives has shown promise in various areas of research, including neuroprotection and anti-neuroinflammatory agents . This suggests potential future directions for this compound in these areas of study.

Mechanism of Action

Mode of Action

The mode of action of Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular levels remain to be elucidated.

properties

IUPAC Name

ethyl 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-3-7-8(13)10-5-11-12(7)4-6/h3-5H,2H2,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGFPWGVDOXLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745417
Record name Ethyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

CAS RN

869067-01-6
Record name Ethyl 1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869067-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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